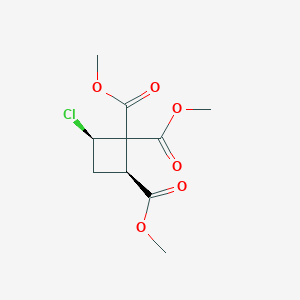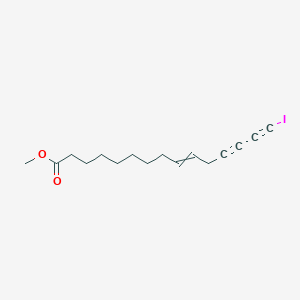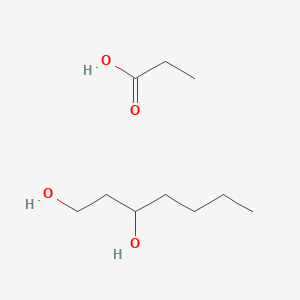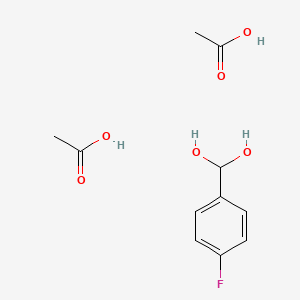![molecular formula C10H13NO4 B14490442 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane CAS No. 65675-88-9](/img/structure/B14490442.png)
2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitrobicyclo[221]hept-2-en-7-yl)-1,3-dioxolane is a complex organic compound featuring a bicyclic structure with a nitro group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane typically involves the reaction of 5-nitrobicyclo[2.2.1]hept-2-ene with a dioxolane derivative under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dioxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted dioxolane compounds .
Scientific Research Applications
2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The nitro group and dioxolane ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Nitrobicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of 2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane.
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one: A related compound with different substituents on the bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Another similar compound with a nitrile group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
65675-88-9 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-(5-nitro-7-bicyclo[2.2.1]hept-2-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H13NO4/c12-11(13)8-5-6-1-2-7(8)9(6)10-14-3-4-15-10/h1-2,6-10H,3-5H2 |
InChI Key |
KKYGJSGAIJITMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2C3CC(C2C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)

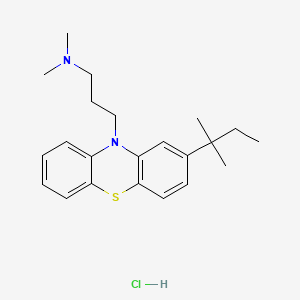
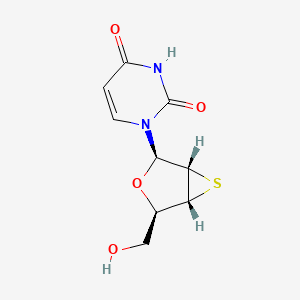
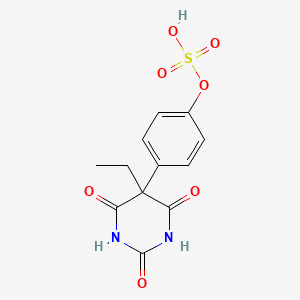


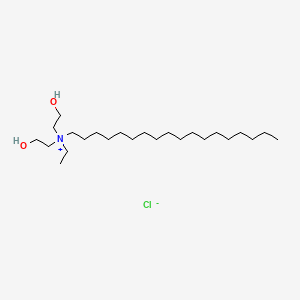
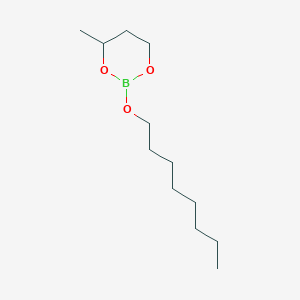
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
